2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2S/c24-18-9-7-15(8-10-18)14-33-22-28-13-21(16-3-1-6-20(11-16)30(31)32)29(22)19-5-2-4-17(12-19)23(25,26)27/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIAWJSQHOQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related imidazole derivatives and their distinguishing features:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?
- Methodological Answer : Synthesis typically involves multi-step processes:
Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis (e.g., acetic acid or HCl) .
Substituent introduction : Nucleophilic substitution for fluorobenzylthio and nitrophenyl groups using halogenated precursors (e.g., 4-fluorobenzyl chloride) and thiols in polar aprotic solvents (e.g., DMF) .
Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling or Ullmann reactions for aryl group attachment .
- Critical Factors :
- Temperature : 80–120°C for thioether bond formation .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks to fluorobenzyl (δ 7.2–7.4 ppm), nitrophenyl (δ 8.1–8.3 ppm), and trifluoromethylphenyl (δ 7.5–7.7 ppm) groups .
- FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and nitro (N–O, ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1) .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystallizable) .
Q. What experimental strategies are recommended for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .
- Stability Studies :
- HPLC : Monitor degradation under physiological conditions (37°C, 72 hours) .
- LC-MS : Identify decomposition products (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Modification Strategies :
- Substituent Variation : Replace 3-nitrophenyl with 4-cyanophenyl to enhance electron-withdrawing effects .
- Thioether Linker Replacement : Substitute with sulfoxide/sulfone to modulate redox activity .
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track localization via confocal microscopy .
Q. What mechanisms underlie the compound’s interaction with biological targets, and how can they be validated?
- Methodological Answer :
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2 or cytochrome P450) .
- MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) .
- Mutagenesis Studies : Identify critical residues (e.g., His90 in COX-2) via site-directed mutagenesis .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Data Triangulation :
Replicate Assays : Use standardized protocols (e.g., ATP-based kinase assays) across multiple labs .
Control Comparisons : Benchmark against reference inhibitors (e.g., imatinib for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
